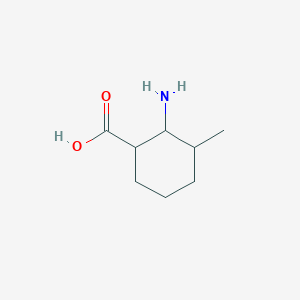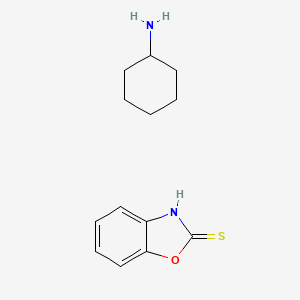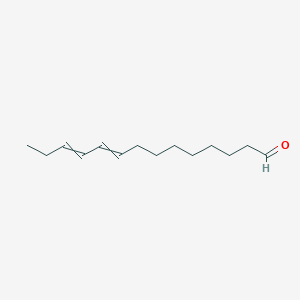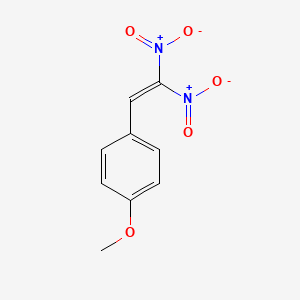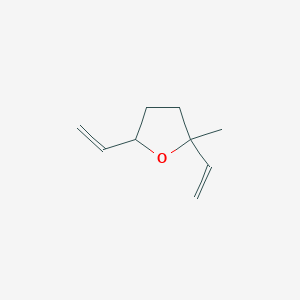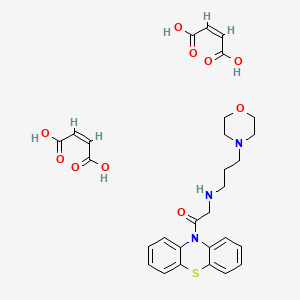![molecular formula C19H23NO2 B14332987 Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate CAS No. 105855-20-7](/img/structure/B14332987.png)
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methyl group, and an ethyl ester functional group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate typically involves the reaction of naphthalen-2-ylmethylamine with ethyl 2-oxo-2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and chemicals for industrial processes, including the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-[(phenyl)methyl]piperidine-2-carboxylate: Similar structure but with a phenyl group instead of a naphthalene ring.
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the piperidine ring.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to variations in their molecular structure .
Properties
CAS No. |
105855-20-7 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-9-5-6-12-20(18)14-15-10-11-16-7-3-4-8-17(16)13-15/h3-4,7-8,10-11,13,18H,2,5-6,9,12,14H2,1H3 |
InChI Key |
YPAUGFZKOCVJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


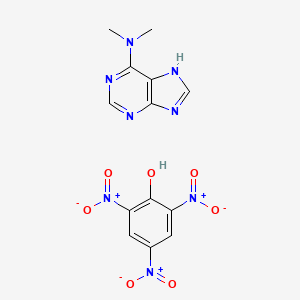

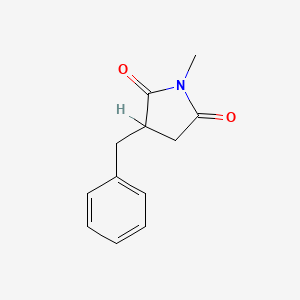
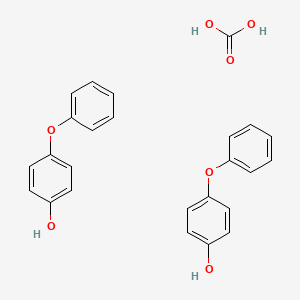
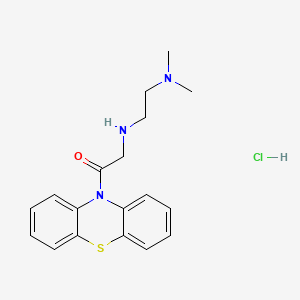
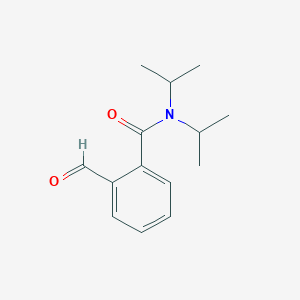

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
